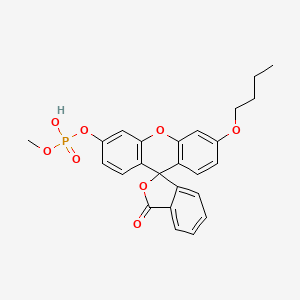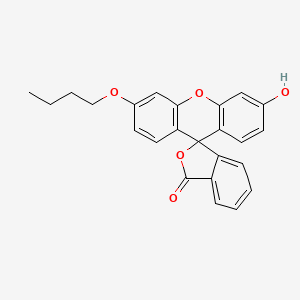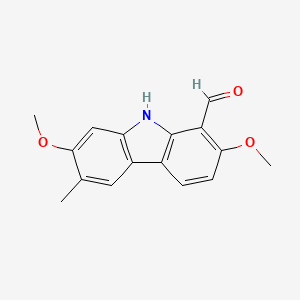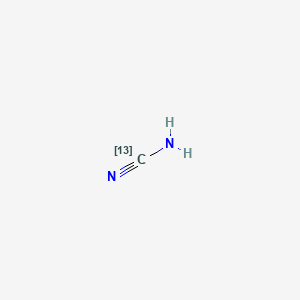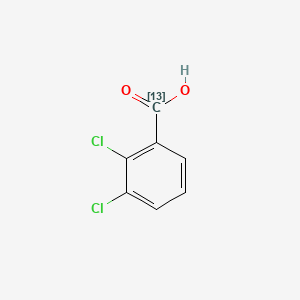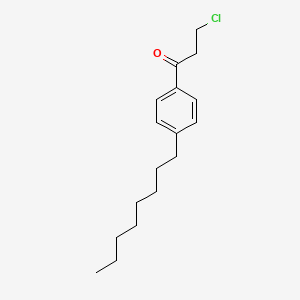
3-Chloro-1-(4-octylphenyl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(4-octylphenyl)propan-1-one is a chemical compound with the molecular formula C17H25ClO . It has a molecular weight of 280.8 g/mol . The compound is also known by other names such as 3-Chloro-1-(4-octylphenyl)-1-propanone, 3-Chloro-1-(4-octylphenyl)-preopanone .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16 (12-10-15)17 (19)13-14-18/h9-12H,2-8,13-14H2,1H3 . The Canonical SMILES representation is CCCCCCCC1=CC=C (C=C1)C (=O)CCCl . Physical and Chemical Properties Analysis
The compound has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has 10 rotatable bonds . Its topological polar surface area is 17.1 Ų . The compound has a complexity of 231 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Enantioselectivity
- 3-Chloro-1-phenyl-1-propanol, a variant of 3-Chloro-1-(4-octylphenyl)propan-1-one, has been used as a chiral intermediate in antidepressant drug synthesis. Saccharomyces cerevisiae reductase shows high activity and enantioselectivity towards 3-chloro-1-phenyl-1-propanone, producing (S)-alcohol with an enantiomeric excess value of 100% (Choi et al., 2010).
Antimicrobial and Antiradical Activity
- A series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure to this compound, showed antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, and antiradical activity determined by DPPH and ABTS methods (Čižmáriková et al., 2020).
Crystal Structures and Hirshfeld Surface Studies
- The crystal structures of chalcone derivatives, closely related to this compound, have been analyzed. This includes studying intramolecular hydrogen bonds and intermolecular interactions through Hirshfeld surface analysis (Salian et al., 2018).
Kinetic Resolution of Chloro Alcohols
- Enantiomerically pure forms of chloro alcohols, including 3-chloro-1-phenyl-1-propanol, were prepared using lipase catalyzed transesterification in heptane. This method also explored the effect of solvent nature on enzyme activity (Raju et al., 1995).
Electronic Properties and Chemical Reactivity
- The molecular structure, electronic properties, and chemical reactivity of compounds similar to this compound have been investigated using density functional theory (DFT). These studies include NBO analysis, HOMO and LUMO energy calculations, and molecular electrostatic potential analysis (Najiya et al., 2014).
Liquid Crystalline Properties
- The hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one, structurally similar to this compound, led to compounds exhibiting liquid crystalline properties. These compounds contain hydroxy groups or chlorine atoms in their side chains (Kovganko et al., 2006).
Catalytic Use in Transfer Hydrogenation
- Compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride have been used in the synthesis of phosphinite ligands and their catalytic applications in transfer hydrogenation. Such studies are relevant for understanding the catalytic properties of similar compounds (Aydemir et al., 2014).
Computational Insights on Structure and Properties
- The molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one have been studied using computational methods. This provides insights into the geometrical, spectroscopic, and reactivity aspects of related compounds (Adole et al., 2020).
Spectroscopic Characterization and Biological Activity
- Newly synthesized copper(II) and nickel(II) complexes incorporating bidentate oxygen–nitrogen hydrazone ligands, derived from compounds like 1-[(4-chloro-hydrazono)]-propan-2-one, have been investigated for their spectroscopic characterization and biological activities. This research expands the understanding of the biological properties of related chloro compounds (El-Sherif, 2009).
Eigenschaften
IUPAC Name |
3-chloro-1-(4-octylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18/h9-12H,2-8,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVKRLKROHVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743516 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928165-59-7 | |
| Record name | 3-Chloro-1-(4-octylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
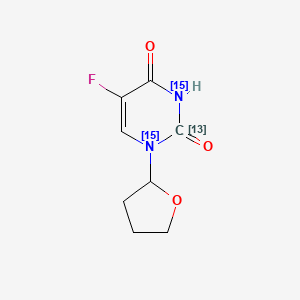
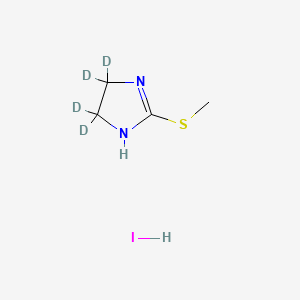


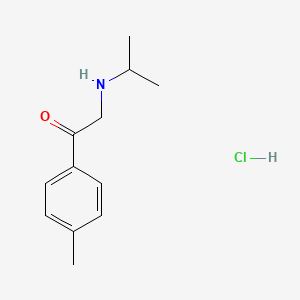
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
